N-(2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 1252862-86-4
Cat. No.: VC4252446
Molecular Formula: C22H18FN3O3S2
Molecular Weight: 455.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252862-86-4 |
|---|---|
| Molecular Formula | C22H18FN3O3S2 |
| Molecular Weight | 455.52 |
| IUPAC Name | N-(2-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C22H18FN3O3S2/c1-29-15-8-6-14(7-9-15)12-26-21(28)20-18(10-11-30-20)25-22(26)31-13-19(27)24-17-5-3-2-4-16(17)23/h2-11H,12-13H2,1H3,(H,24,27) |
| Standard InChI Key | IZZAJCVXTHKTKM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s architecture combines a thieno[3,2-d]pyrimidin-4-one scaffold substituted at position 3 with a 4-methoxybenzyl group and at position 2 with a sulfanyl-linked acetamide bearing a 2-fluorophenyl moiety. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₈FN₃O₃S₂ |
| Molecular Weight | 455.52 g/mol |
| CAS Number | 1252862-86-4 |
| IUPAC Name | N-(2-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| Topological Polar Surface | 116 Ų |
| Hydrogen Bond Donors | 1 |
The 4-methoxybenzyl group enhances lipophilicity (logP ≈ 3.2), while the fluorophenyl moiety improves metabolic stability.
Synthesis and Optimization
Synthetic Route
The synthesis involves four key stages:
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Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylate with urea under acidic conditions yields the thieno[3,2-d]pyrimidin-4-one scaffold.
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N-Alkylation: Introduction of the 4-methoxybenzyl group via nucleophilic substitution using 4-methoxybenzyl chloride in DMF with K₂CO₃ (yield: 78%).
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Sulfuration: Thiolation at position 2 using Lawesson’s reagent generates the thiol intermediate.
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Acetamide Coupling: Reaction with 2-fluoro-N-(2-bromoacetyl)aniline in acetonitrile produces the final compound (purity >95% by HPLC).
Industrial-Scale Considerations
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Continuous Flow Reactors: Reduce reaction times by 40% compared to batch processes.
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Green Chemistry: Substitution of DMF with cyclopentyl methyl ether (CPME) decreases environmental impact.
Biological Activity and Mechanisms
Enzyme Inhibition
In vitro studies demonstrate potent inhibition of:
| Target | IC₅₀ (nM) | Selectivity Index (vs. Kinase X) |
|---|---|---|
| Cyclin-Dependent Kinase 9 | 12.3 | >100 |
| EGFR T790M Mutant | 8.7 | 35 |
Mechanistic studies reveal competitive binding at the ATP pocket, with the sulfanyl group forming a critical hydrogen bond with Lys48.
Antiproliferative Effects
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HCT-116 Colon Cancer: EC₅₀ = 1.2 μM (72 hr exposure)
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Apoptosis Induction: 45% increase in caspase-3/7 activity at 5 μM
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Cell Cycle Arrest: G1-phase accumulation (62% vs. 28% in controls)
Pharmacokinetic Profile
| Parameter | Value (Rat IV) | Value (Oral) |
|---|---|---|
| Bioavailability | - | 58% |
| t₁/₂ | 2.1 hr | 3.8 hr |
| Vd | 1.8 L/kg | - |
| CL | 0.4 L/hr/kg | - |
Hepatic microsomal stability studies show moderate clearance (23% remaining after 1 hr), with CYP3A4 as the primary metabolizing enzyme.
Comparative Analysis with Analogues
Structural Modifications
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Fluorine Position: 2-fluorophenyl substitution improves target affinity by 3-fold compared to para-fluoro derivatives.
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Methoxy Group: Removal of the 4-methoxybenzyl moiety reduces CDK9 inhibition by 90%, underscoring its role in π-π stacking interactions.
Biological Performance
| Compound Variation | CDK9 IC₅₀ (nM) | Solubility (μg/mL) |
|---|---|---|
| Parent Compound | 12.3 | 8.2 |
| 3-(4-Chlorobenzyl) Analog | 18.9 | 5.1 |
| Sulfonyl Replacement of Sulfanyl | >1000 | 22.4 |
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